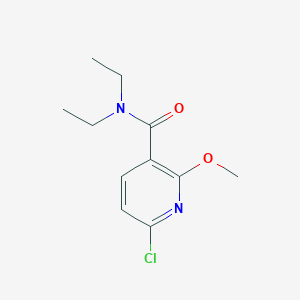
6-Chloro-N,N-diethyl-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N-diethyl-2-methoxynicotinamide is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of nicotinamide, characterized by the presence of a chlorine atom at the 6th position, diethyl groups attached to the nitrogen atom, and a methoxy group at the 2nd position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethyl-2-methoxynicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Amidation: The 6-chloronicotinic acid is then converted to 6-chloronicotinoyl chloride using thionyl chloride.
Amidation Reaction: The 6-chloronicotinoyl chloride is reacted with diethylamine to form 6-chloro-N,N-diethylnicotinamide.
Methoxylation: Finally, the 6-chloro-N,N-diethylnicotinamide is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-diethyl-2-methoxynicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted nicotinamides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
6-Chloro-N,N-diethyl-2-methoxynicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-diethyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
6-Chloro-N,N-diethyl-2-methoxynicotinamide can be compared with other nicotinamide derivatives:
6-Chloro-N,N-diethylnicotinamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-N,N-diethylnicotinamide: Lacks the chlorine atom, which may influence its nucleophilicity and interaction with biological targets.
6-Chloro-N,N-dimethylnicotinamide: Has methyl groups instead of ethyl groups, which may alter its steric properties and binding affinity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-N,N-diethyl-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-14(5-2)11(15)8-6-7-9(12)13-10(8)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
XBWYQYOGGBMNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















